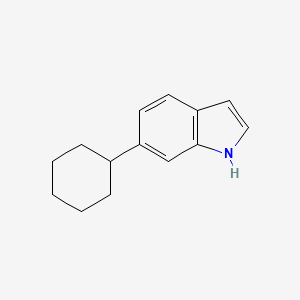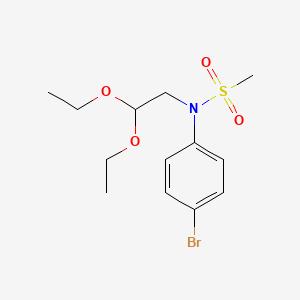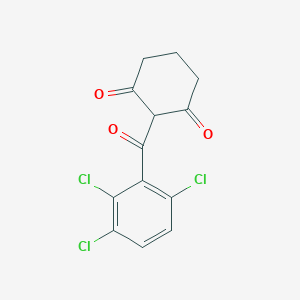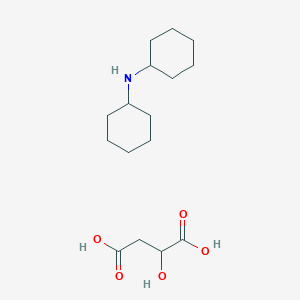
5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family. These compounds are known for their diverse biological activities and are commonly found in pharmaceuticals, natural products, and synthetic intermediates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one can be achieved through several methods:
Direct incorporation of the carbonyl group into 1,2-diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.
Diamination of olefins: This approach uses olefins as starting materials, which undergo diamination to form the desired imidazolidinone structure.
Intramolecular hydroamination of linear urea derivatives: Linear urea derivatives can be cyclized through intramolecular hydroamination to yield imidazolidinones.
Aziridine ring expansion: Chiral aziridines can be expanded using isocyanates in the presence of a Lewis acid catalyst to form enantiomerically pure imidazolidinones.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes, such as catalytic processes that ensure high yields and purity. These methods often employ metal catalysis or organocatalysis to facilitate the reactions .
化学反应分析
Types of Reactions
5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted imidazolidinones, which can be further utilized in various synthetic applications .
科学研究应用
5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one has a wide range of scientific research applications
属性
CAS 编号 |
88235-82-9 |
|---|---|
分子式 |
C14H19N3O |
分子量 |
245.32 g/mol |
IUPAC 名称 |
5-imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one |
InChI |
InChI=1S/C14H19N3O/c1-10(11-8-6-5-7-9-11)17-12(15)14(2,3)16(4)13(17)18/h5-10,15H,1-4H3 |
InChI 键 |
KJYMKMRXNKHPTG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2C(=N)C(N(C2=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)

![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)


